molecular formula C11H9ClN2O2 B13667314 Ethyl 4-chloroquinazoline-8-carboxylate

Ethyl 4-chloroquinazoline-8-carboxylate

Cat. No.: B13667314
M. Wt: 236.65 g/mol
InChI Key: AOXPIJZZVHBDMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloroquinazoline-8-carboxylate typically involves the reaction of 4-chloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

4-chloroquinazoline+ethyl chloroformatebaseEthyl 4-chloroquinazoline-8-carboxylate\text{4-chloroquinazoline} + \text{ethyl chloroformate} \xrightarrow{\text{base}} \text{this compound} 4-chloroquinazoline+ethyl chloroformatebase​Ethyl 4-chloroquinazoline-8-carboxylate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroquinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted quinazolines.

    Hydrolysis: 4-chloroquinazoline-8-carboxylic acid.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

Ethyl 4-chloroquinazoline-8-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 4-chloroquinazoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Ethyl 4-chloroquinazoline-8-carboxylate can be compared with other quinazoline derivatives such as:

  • Ethyl 4-chloroquinazoline-2-carboxylate
  • Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
  • Ethyl 4-chloroquinoline-3-carboxylate

These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activities .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial research. Its unique chemical properties and reactivity make it a valuable tool for scientific exploration and development.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 4-chloroquinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-3-4-7-9(8)13-6-14-10(7)12/h3-6H,2H2,1H3

InChI Key

AOXPIJZZVHBDMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=CN=C2Cl

Origin of Product

United States

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